Cas no 1805922-70-6 (2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde)
2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde
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- Inchi: 1S/C8H3F2IN2O/c9-8(10)6-4(3-14)2-13-5(1-12)7(6)11/h2-3,8H
- InChI Key: ILWNSWDYHMKASW-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)N=CC(C=O)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 1.6
- Topological Polar Surface Area: 53.8
2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029042214-1g |
2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde |
1805922-70-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde
Comprehensive Overview of 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde (CAS No. 1805922-70-6)
The compound 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde (CAS No. 1805922-70-6) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyano group, difluoromethyl moiety, and an iodo substituent, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its versatility in cross-coupling reactions and its role in developing novel heterocyclic compounds.
In recent years, the demand for fluorinated pyridines has surged, driven by their applications in drug discovery and crop protection. The presence of the difluoromethyl group in 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde enhances its metabolic stability and lipophilicity, traits highly sought after in modern medicinal chemistry. This compound is particularly relevant in the design of kinase inhibitors and antiviral agents, aligning with current trends in targeting emerging diseases and precision medicine.
From a synthetic perspective, the iodo substituent at the 3-position of the pyridine ring offers excellent reactivity for palladium-catalyzed couplings, such as Suzuki-Miyaura and Sonogashira reactions. These transformations are pivotal in constructing complex molecular architectures, a topic frequently searched by chemists in organic synthesis forums and academic databases. The compound’s aldehyde functionality further expands its utility, enabling condensation reactions to form Schiff bases or hydrazones, which are key intermediates in bioconjugation strategies.
Environmental and green chemistry considerations are also shaping the discourse around compounds like 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde. Researchers are exploring solvent-free synthesis and catalytic methods to minimize waste, reflecting broader industry shifts toward sustainable chemical practices. This aligns with frequent search queries on eco-friendly reagents and atom-efficient reactions in platforms like Google Scholar and Reaxys.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are critical for verifying purity and structure, topics often discussed in analytical chemistry communities. The compound’s CAS No. 1805922-70-6 serves as a unique identifier in chemical databases, facilitating precise literature searches and regulatory compliance.
In conclusion, 2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-carboxaldehyde represents a compelling case study in the intersection of structural complexity and practical utility. Its relevance to drug development, material science, and sustainable chemistry ensures continued interest from both academia and industry. As research progresses, this compound is likely to feature prominently in publications and patents addressing next-generation therapeutics and smart agrochemicals.
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